molecular formula C11H18O B11968113 Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)- CAS No. 58437-72-2

Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-

Cat. No.: B11968113
CAS No.: 58437-72-2
M. Wt: 166.26 g/mol
InChI Key: JGDHOHFQJJATNG-YHYXMXQVSA-N
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Description

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a bicyclo[2.2.1]heptane ring system with a hydroxyl group attached to an ethylene moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available bicyclo[2.2.1]heptane derivatives.

    Formation of the Ethylene Moiety: The ethylene group is introduced through a series of reactions, including alkylation and elimination processes.

    Hydroxyl Group Introduction: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Employing high-pressure and high-temperature conditions to drive the reactions to completion.

    Purification Techniques: Using distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation Reagents: Osmium tetroxide, potassium permanganate, or chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Hydrochloric acid, sulfuric acid, or amines.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alkanes or alkenes.

    Substitution Products: Halides or amines.

Scientific Research Applications

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or pain.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

Uniqueness

(2Z)-2-[(1R,4S)-3,3-dimethylbicyclo[2.2.1]hept-2-ylidene]ethanol is unique due to its specific combination of a bicyclic ring system and a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

58437-72-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethanol

InChI

InChI=1S/C11H18O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h5,8-9,12H,3-4,6-7H2,1-2H3/b10-5-

InChI Key

JGDHOHFQJJATNG-YHYXMXQVSA-N

Isomeric SMILES

CC\1(C2CCC(C2)/C1=C/CO)C

Canonical SMILES

CC1(C2CCC(C2)C1=CCO)C

Origin of Product

United States

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